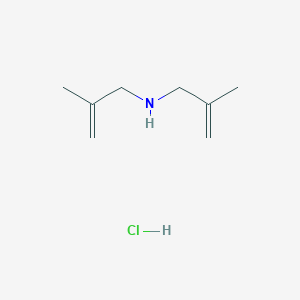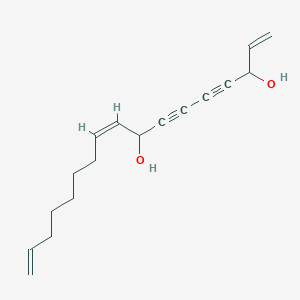
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is a unique organic compound with the molecular formula C17H22O2. It is classified under fatty alcohols and is known for its distinctive structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by hydroxylation to introduce the hydroxyl groups at specific positions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions include various carbonyl compounds, alkenes, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain cancer-related proteins, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Falcarindiol: Another compound with similar structural features, known for its biological activities.
Falcarinol: Shares structural similarities and is studied for its health benefits.
Heptadecadiene derivatives: Compounds with similar carbon chain lengths and functional groups
Uniqueness
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups at distinct positions.
Propiedades
Fórmula molecular |
C17H22O2 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10- |
Clave InChI |
OLUQMFYBNOJBQQ-UVTDQMKNSA-N |
SMILES isomérico |
C=CCCCCC/C=C\C(C#CC#CC(C=C)O)O |
SMILES canónico |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
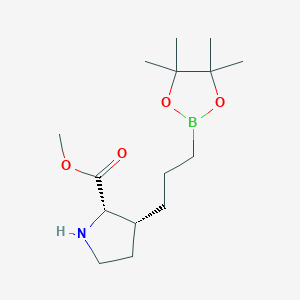
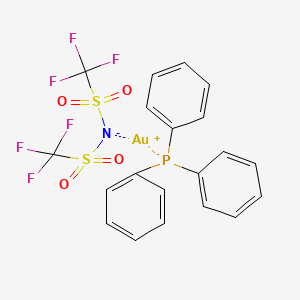
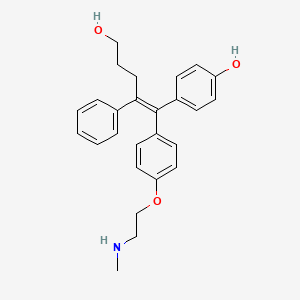
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
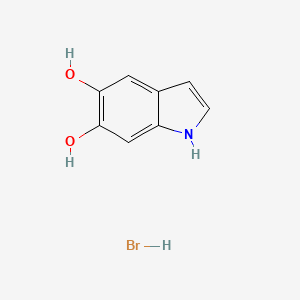
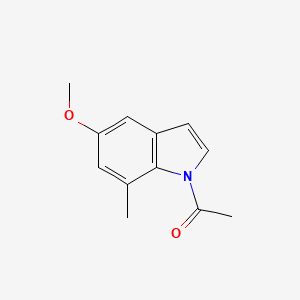
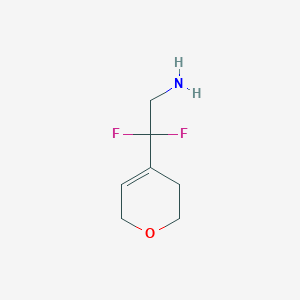
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
